![molecular formula C19H20N2O4 B269590 4-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide](/img/structure/B269590.png)
4-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide
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Overview
Description
4-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide is a chemical compound that is widely used in scientific research. It is commonly referred to as MOB or MOB-A, and it is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is a critical regulatory pathway in the cell cycle, and its inhibition has potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of MOB-A is based on its ability to bind to the hydrophobic pocket of MDM2, which is responsible for binding to the transactivation domain of p53. By binding to this pocket, MOB-A prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This activation of p53 can lead to cell cycle arrest, apoptosis, and senescence, all of which are important in cancer treatment.
Biochemical and Physiological Effects:
MOB-A has been shown to have a range of biochemical and physiological effects, including the induction of p53-dependent apoptosis, cell cycle arrest, and senescence. MOB-A has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOB-A in lab experiments is its specificity for the MDM2-p53 interaction, which allows for precise targeting of this pathway. However, MOB-A has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on MOB-A, including the development of more potent and selective inhibitors of the MDM2-p53 interaction, the investigation of MOB-A's potential in combination therapies with other cancer drugs, and the exploration of its use in other areas of research, such as neuroprotection and inflammation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MOB-A and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of MOB-A is a multi-step process that involves the reaction of 4-methylphenol with 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide to form the intermediate compound 4-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide. This intermediate is then converted to MOB-A through a series of reactions involving butyric anhydride and sodium hydroxide.
Scientific Research Applications
MOB-A has been extensively studied in the field of cancer research, where its ability to inhibit the MDM2-p53 interaction has shown promise as a potential therapeutic target. MOB-A has also been studied in other areas of research, including neuroprotection, inflammation, and angiogenesis.
properties
Product Name |
4-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)butanamide |
InChI |
InChI=1S/C19H20N2O4/c1-13-4-7-15(8-5-13)24-10-2-3-18(22)20-14-6-9-17-16(11-14)21-19(23)12-25-17/h4-9,11H,2-3,10,12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
OMXCYPUVSHGABX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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